molecular formula C23H18N4O2 B14537670 [(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea

[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea

Cat. No.: B14537670
M. Wt: 382.4 g/mol
InChI Key: IDCCBJDOQGDIBA-NJNXFGOHSA-N
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Description

[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea is a complex organic compound featuring an oxazole ring, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-acylaminoketones to form the oxazole ring, followed by subsequent reactions to introduce the phenyl and amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of [(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of biological targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea is unique due to its specific substitution pattern and the presence of both phenylmethylidene and amino groups, which confer distinct chemical and biological properties compared to other oxazole derivatives.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea

InChI

InChI=1S/C23H18N4O2/c24-23(28)26-25-21(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)20(27-29-22)17-12-6-2-7-13-17/h1-15H,(H3,24,26,28)/b25-21+

InChI Key

IDCCBJDOQGDIBA-NJNXFGOHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)/C(=N/NC(=O)N)/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C(=NNC(=O)N)C4=CC=CC=C4

Origin of Product

United States

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